3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
furan-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(11-3-2-8-18-11)16-7-5-10(9-16)19-12-4-1-6-14-15-12/h1-4,6,8,10H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEAFQQAVNNNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common approach is the coupling of a furan derivative with a pyrrolidine derivative, followed by the introduction of the pyridazine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of pyridazine compounds possess anticancer properties. For instance, studies have shown that modifications to the pyridazine structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The furan and pyrrolidine components may play critical roles in these mechanisms by interacting with cellular pathways involved in cancer progression .
Antimicrobial Properties
Compounds similar to 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine have demonstrated antimicrobial activity against a range of pathogens. The presence of the furan ring is particularly noted for its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibacterial agents .
Neurological Applications
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Pyridazine derivatives are being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of these compounds to modulate neurotransmitter systems could lead to novel therapeutic strategies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
-
Formation of the Pyrrolidine Ring:
- Starting from furan-2-carboxylic acid, a pyrrolidine derivative can be synthesized through cyclization reactions.
-
Pyridazine Coupling:
- The pyrrolidine derivative is then coupled with a suitable pyridazine precursor using coupling agents to form the final compound.
-
Purification:
- The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several pyridazine derivatives, including those similar to this compound, against human breast cancer cell lines (MCF-7). Results indicated that the compound exhibited significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry assays .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various furan-containing compounds was assessed against Gram-positive and Gram-negative bacteria. The results showed that compounds with structural similarities to this compound had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting strong potential for developing new antimicrobial therapies .
Wirkmechanismus
The mechanism of action of 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine , we compare its structural and functional attributes with analogous compounds from the provided evidence and broader literature.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The pyridazine core in the target compound is more electron-deficient than pyridine derivatives (e.g., the three compounds in ), which may influence reactivity in nucleophilic substitution or metal-catalyzed coupling reactions. Pyridazines are less common in drug discovery compared to pyridines, but their electron deficiency can enhance binding to ATP pockets in kinases .
In contrast, the tert-butyldimethylsilyl (TBDMS) groups in the analogous pyridine compounds () provide steric protection and lipophilicity, which may improve metabolic stability but reduce solubility .
Molecular Weight and Drug-Likeness :
- The molecular weights of the pyridine analogs in range from 260–439 g/mol, aligning with Lipinski’s rule of five (<500 g/mol). The target compound’s molecular weight is likely similar (~350–400 g/mol inferred from structure), suggesting comparable bioavailability.
Synthetic Accessibility :
- The pyridine derivatives in feature fluorine and TBDMS groups, which require specialized reagents (e.g., fluorinating agents, silyl chlorides). The target compound’s synthesis would involve coupling a furan-carbonyl-pyrrolidine fragment to pyridazine, which may necessitate palladium-catalyzed cross-coupling or SNAr reactions .
Research Findings and Limitations
- Commercial Availability: The compounds in are marketed in small quantities (1–25 g), suggesting niche research applications.
Biologische Aktivität
The compound 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. The initial steps often include the formation of pyrrolidine derivatives followed by the introduction of the furan-2-carbonyl group through acylation reactions. The final coupling with pyridazine is achieved through nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In a study focusing on pyridazine derivatives, compounds were tested against a range of bacterial strains, demonstrating varying degrees of inhibition. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridazine ring could enhance antimicrobial efficacy .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. One notable study found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting promising leads for further development in cancer therapy .
Neuroprotective Effects
Furthermore, there is emerging evidence supporting the neuroprotective effects of this compound. Research has indicated that it may modulate pathways associated with neurodegenerative diseases, such as Alzheimer's disease. Compounds with similar structures have shown the ability to inhibit key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment .
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Antimicrobial Study : A recent investigation tested various pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the furan and pyrrolidine components significantly influenced antibacterial activity, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .
- Anticancer Research : In a preclinical study involving human breast cancer cells, derivatives of this compound were shown to induce apoptosis via caspase activation pathways. The study reported a reduction in cell viability by over 50% at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development in oncology .
- Neuroprotection : A pharmacological evaluation demonstrated that certain derivatives exhibited protective effects against oxidative stress-induced neurotoxicity in neuronal cell lines. These compounds were shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions, suggesting their utility in neurodegenerative disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
